![molecular formula C44H74O6 B14229359 1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} CAS No. 827341-42-4](/img/structure/B14229359.png)
1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} is a complex organic compound characterized by its unique structure, which includes multiple peroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} typically involves the reaction of 4,4-dimethylpentane-2,2-diyl bisphenol with hexylperoxy propan-2-yl benzene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as cesium carbonate, in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} undergoes various chemical reactions, including:
Oxidation: The peroxy groups can participate in oxidation reactions, potentially forming radicals.
Reduction: Reduction of the peroxy groups can lead to the formation of alcohols or ethers.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield radical intermediates, while reduction can produce alcohols or ethers. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} involves the generation of radicals through the cleavage of the peroxy bonds. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application, such as initiating polymerization or inducing oxidative stress in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine): Another compound with peroxy groups used in polymerization and materials science.
1,1′- (pyrazine-1,4-diyl)-bis (propan-2-one): A compound with similar structural features used in organic synthesis.
Uniqueness
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} is unique due to its multiple peroxy groups, which make it highly reactive and suitable for radical-mediated processes. Its structure allows for diverse chemical modifications, making it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
827341-42-4 |
|---|---|
Fórmula molecular |
C44H74O6 |
Peso molecular |
699.1 g/mol |
Nombre IUPAC |
1-(2-hexylperoxypropan-2-yl)-4-[2-[2-[4-(2-hexylperoxypropan-2-yl)phenyl]-4,4-dimethylpentan-2-yl]peroxy-4,4-dimethylpentan-2-yl]benzene |
InChI |
InChI=1S/C44H74O6/c1-15-17-19-21-31-45-47-41(9,10)35-23-27-37(28-24-35)43(13,33-39(3,4)5)49-50-44(14,34-40(6,7)8)38-29-25-36(26-30-38)42(11,12)48-46-32-22-20-18-16-2/h23-30H,15-22,31-34H2,1-14H3 |
Clave InChI |
KGGYSVMXOCTQCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOOC(C)(C)C1=CC=C(C=C1)C(C)(CC(C)(C)C)OOC(C)(CC(C)(C)C)C2=CC=C(C=C2)C(C)(C)OOCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
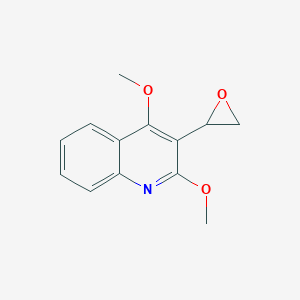
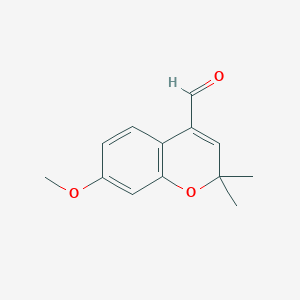
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
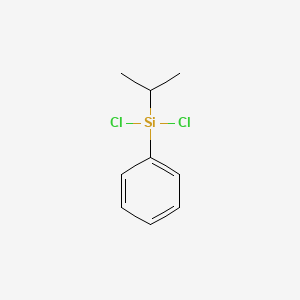
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
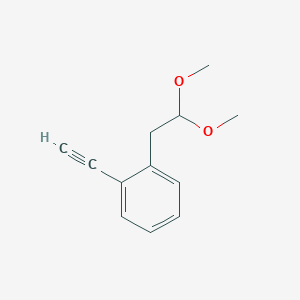
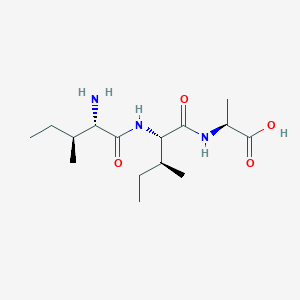

![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)
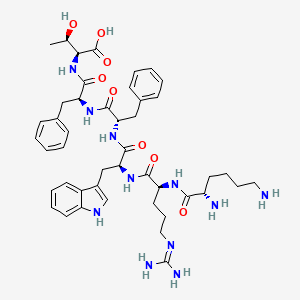
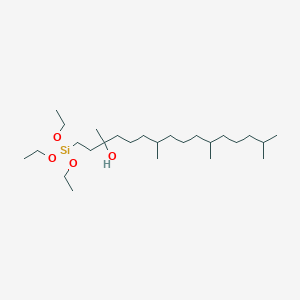
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
